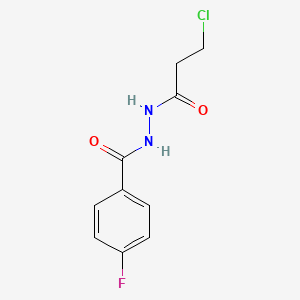![molecular formula C14H15BrN2 B1409557 [(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine CAS No. 1912988-16-9](/img/structure/B1409557.png)
[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine
Übersicht
Beschreibung
This compound, also known as 1-(5-bromopyridin-3-yl)-N-(4-methylbenzyl)methanamine, has a CAS Number of 1912988-16-9 . It has a molecular weight of 291.19 and its InChI Code is 1S/C14H15BrN2/c1-11-2-4-12(5-3-11)7-16-8-13-6-14(15)10-17-9-13/h2-6,9-10,16H,7-8H2,1H3 .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the InChI Code 1S/C14H15BrN2/c1-11-2-4-12(5-3-11)7-16-8-13-6-14(15)10-17-9-13/h2-6,9-10,16H,7-8H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.19 . It should be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Organometallic Catalysis
Pyridine derivatives have the ability to bind with numerous transition metal ions, forming a variety of metal complexes. Some of these complexes are widely used as organometallic catalysts in chemical reactions due to their unique properties .
Chemosensors
Due to their unique photophysical and luminescence properties, pyridine derivatives can be utilized as electrochemical or colorimetric sensors. They play a significant role in detecting various chemical species .
Biological Activities
Pyridine derivatives exhibit a range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities .
Supramolecular Structures
Bipyridines and their derivatives are fundamental components in the creation of supramolecular structures which have applications in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and more .
Pharmaceutical Applications
Imidazo[1,5-a]pyridine derivatives show great potential in the pharmaceutical field with innovations reported in different technological applications such as anti-cancer drugs .
Materials Science
These derivatives are also significant in materials science for the development of new materials with specific properties suitable for various applications .
Optoelectronic Devices
Pyridine derivatives are used in optoelectronic devices due to their luminescent properties which are essential for the functioning of these devices .
Imaging and Microscopy
They also find use as emitters for confocal microscopy and imaging technologies, aiding in the advancement of these fields .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-11-2-4-12(5-3-11)7-16-8-13-6-14(15)10-17-9-13/h2-6,9-10,16H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRHAMAIYGCZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




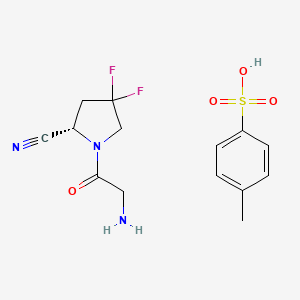
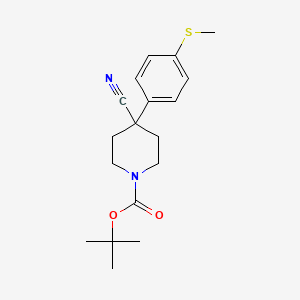

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
![4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409480.png)
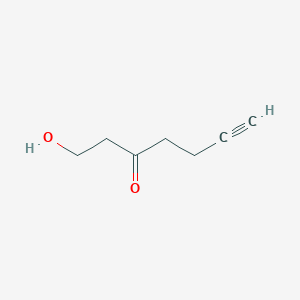
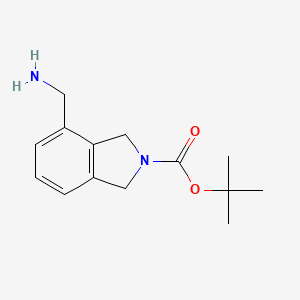
![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)
![3-[(Difluoromethyl)sulfonyl]bromobenzene](/img/structure/B1409492.png)
